3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Description

Properties

IUPAC Name |

3-amino-5-chloro-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTXBWMKRGHPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064032 | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-94-3 | |

| Record name | 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTG72D92WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed scientific overview of the physical and chemical properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No: 5857-94-3). As a significant intermediate in the synthesis of various dyes and specialized organic compounds, a thorough understanding of its physical characteristics is paramount for its effective application, handling, and analysis in a research and development setting.[1][2] This guide moves beyond a simple data sheet to offer insights into the causality behind its properties and provides standardized protocols for their experimental verification.

Chemical and Molecular Identity

This compound is a polysubstituted aromatic compound. Its structure, featuring a sulfonic acid group, an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts a unique combination of acidic, nucleophilic, and hydrophilic characteristics. These features are fundamental to its reactivity and physical behavior.

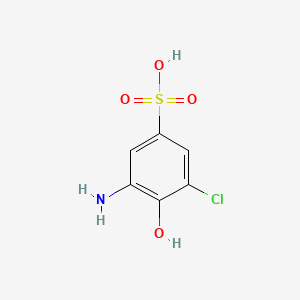

Figure 1: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 5857-94-3 | [1][3][4] |

| Molecular Formula | C₆H₆ClNO₄S | [1][2][3] |

| Molecular Weight | 223.64 g/mol | [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O | [1][3] |

| InChIKey | QGTXBWMKRGHPDD-UHFFFAOYSA-N | [3][4] |

| Synonyms | 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid |[1][3] |

Physical and Computed Properties Summary

The physical state of this compound is typically an off-white or light brown crystalline powder, though appearance can vary with purity.[5][6] Its properties are dominated by the presence of the highly polar and acidic sulfonic acid group.

Table 2: Key Physical and Computational Data

| Property | Value | Comments and Source |

|---|---|---|

| Density | ~1.26 g/cm³ | Estimated value.[1] |

| Melting Point | Decomposes at high temperatures | Specific experimental data is not readily available. Aromatic sulfonic acids often decompose before melting due to strong intermolecular forces.[6] |

| pKa (Predicted) | -1.16 ± 0.50 | Refers to the sulfonic acid proton, indicating it is a very strong acid.[1] |

| XLogP3 | 0.4 | Indicates a low lipophilicity and preference for hydrophilic environments.[1][3] |

| Topological Polar Surface Area (TPSA) | 109 Ų | The large TPSA reflects the polar nature of the molecule, influencing its solubility and transport properties.[3] |

| Hydrogen Bond Donor Count | 3 | From the -OH, -NH₂, and -SO₃H groups.[1][3] |

| Hydrogen Bond Acceptor Count | 5 | From the oxygen and nitrogen atoms.[1][3] |

In-Depth Analysis of Key Physical Properties

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.

-

Aqueous Solubility: The presence of the sulfonic acid, hydroxyl, and amino groups suggests significant solubility in water. The sulfonic acid group, being strongly acidic, will be deprotonated to the sulfonate anion (-SO₃⁻) across nearly the entire pH range, forming a highly polar zwitterion or salt, which enhances water solubility.

-

Organic Solvent Solubility: Solubility in nonpolar organic solvents is expected to be low. However, it may show some solubility in polar protic solvents like methanol or ethanol, which can engage in hydrogen bonding.

The compound's amphoteric nature, stemming from the acidic sulfonic acid/hydroxyl groups and the basic amino group, means its aqueous solubility is pH-dependent. At its isoelectric point, the compound will exist primarily as a zwitterion and may exhibit its lowest water solubility.

Acidity and Basicity (pKa)

The molecule possesses three ionizable functional groups:

-

Sulfonic Acid Group (-SO₃H): With a predicted pKa around -1.16, this group is a strong acid, comparable to sulfuric acid.[1] It will be fully deprotonated in any aqueous solution.

-

Phenolic Hydroxyl Group (-OH): The pKa is expected to be in the range of 8-10, typical for phenols. Electron-withdrawing groups on the ring can lower this value.

-

Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (the anilinium ion, -NH₃⁺) is typically around 4-5 for anilines.

This combination of functional groups makes the compound an interesting buffer candidate across different pH ranges and dictates its charge state in solution, which is a critical parameter in applications like dye chemistry and chromatography.

Anticipated Spectroscopic Characteristics

While specific spectra for this compound are not provided in the search results, its characteristic features can be predicted based on its functional groups. These predictions are essential for quality control and structural verification.

-

¹H NMR: The spectrum would show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. The exact chemical shifts would be influenced by the electronic effects of the five substituents. Signals for the exchangeable protons of the -OH, -NH₂, and -SO₃H groups would also be present, their position and appearance being highly dependent on the solvent and concentration.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic spectrum would display:

-

Broad O-H stretching vibrations from the phenolic hydroxyl and sulfonic acid groups, typically in the 3200-3600 cm⁻¹ range.

-

N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.

-

Strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonate group, typically found around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

-

C-Cl stretching vibration, typically in the 1000-600 cm⁻¹ region.

-

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. For compounds that decompose, the decomposition temperature range is a critical characteristic. A capillary melting point apparatus is used for its precision and small sample requirement. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Figure 2: Workflow for Melting Point/Decomposition Temperature Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.

-

Capillary Loading: Load the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 3-5 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Initial Heating: Heat the block rapidly to a temperature approximately 20°C below the anticipated decomposition temperature.

-

Precise Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the sample. Record the temperature at which the first signs of physical change (e.g., darkening, shrinking, gas evolution) occur and the temperature at which the sample is fully decomposed. Report this as the decomposition range.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a gold standard for determining thermodynamic solubility. It relies on establishing a saturated solution in equilibrium with an excess of the solid compound. Continuous agitation is necessary to maximize the surface area for dissolution and reach equilibrium in a reasonable timeframe (typically 24-48 hours). A validated analytical technique like UV-Vis spectroscopy is then used to accurately quantify the concentration of the dissolved solute in a filtered aliquot.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates.

-

Quantification: Dilute the filtered sample as necessary and determine its concentration using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure personnel safety.

-

GHS Hazard Identification: The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin irritation.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid creating dust during transfer and weighing.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10]

Conclusion

This compound is a multifunctional aromatic compound whose physical properties are governed by its highly polar and ionizable groups. It is a strongly acidic solid with a high affinity for polar solvents, particularly water. Its well-defined structure and predictable characteristics make it a reliable intermediate for chemical synthesis. The experimental protocols outlined in this guide provide a framework for researchers to verify these properties and ensure the quality and consistency of the material for their specific applications.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound | C6H6ClNO4S | CID 22133. [Link]

-

PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. [Link]

-

Alfa Aesar. SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

WorldOfDyes. This compound. [Link]

-

Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]

-

YouTube. Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. [Link]

- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [dyestuffintermediates.com]

- 3. This compound | C6H6ClNO4S | CID 22133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccount-chem.com [ccount-chem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3), a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its chemical properties, synthesis, and applications, particularly in the realm of pharmaceutical development.

Chemical Identity and Core Properties

6-Chloro-2-aminophenol-4-sulfonic acid is a substituted aromatic compound with the molecular formula C₆H₆ClNO₄S.[1][2] Its structure is characterized by a benzene ring functionalized with a chlorine atom, an amino group, a hydroxyl group, and a sulfonic acid group. This unique combination of functional groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

Synonyms: 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid[3]

Structural Representation:

Caption: Chemical structure of 6-Chloro-2-aminophenol-4-sulfonic acid.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that there are some discrepancies in the reported literature, particularly regarding melting and boiling points. Some sources suggest the compound decomposes at high temperatures. The solubility data has also been subject to conflicting reports; however, the presence of the sulfonic acid group generally imparts water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₄S | [1][2] |

| Molecular Weight | 223.63 g/mol | [1][2] |

| Appearance | Off-white to light brown powder | |

| Melting Point | Decomposes above 280°C | |

| Boiling Point | Data not consistently available; may decompose | |

| Solubility | Soluble in water | |

| Density (estimate) | 1.518 g/cm³ | [3][4] |

Synthesis and Manufacturing

The synthesis of 6-Chloro-2-aminophenol-4-sulfonic acid can be achieved through a multi-step process. One common route involves the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis and subsequent reduction of the nitro group.[5] The purity of the starting materials and careful control of reaction conditions are critical to achieving a high yield of the final product.[5]

Another reported method starts from p-chlorophenol, which undergoes sulfonation and nitration, followed by reduction with iron and hydrochloric acid.[6]

Illustrative Synthetic Workflow:

Caption: A general synthetic workflow for 6-Chloro-2-aminophenol-4-sulfonic acid.

Applications in Drug Discovery and Development

The primary application of 6-Chloro-2-aminophenol-4-sulfonic acid in the pharmaceutical industry is as a crucial intermediate in the synthesis of quinoline sulfonamides.[1][2] Quinolines and sulfonamides are both well-established pharmacophores, and their combination in a single molecular entity has led to the discovery of compounds with a wide range of biological activities.

Case Study: Synthesis of Quinololine-Based Carbonic Anhydrase Inhibitors

A notable application of quinoline sulfonamides is in the development of carbonic anhydrase (CA) inhibitors.[7][8][9] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.

The synthesis of these inhibitors often involves the reaction of a quinoline derivative with a sulfonamide moiety. While a direct synthesis starting from 6-Chloro-2-aminophenol-4-sulfonic acid is not explicitly detailed in the readily available literature, its structural motifs are highly relevant to the construction of such compounds. The general principle involves the formation of a sulfonamide bond between a quinoline core and an amino-functionalized aromatic ring.

General Synthetic Approach to Quinololine Sulfonamides:

Sources

- 1. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID CAS#: 5857-94-3 [m.chemicalbook.com]

- 2. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Cas 5857-94-3,6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID | lookchem [lookchem.com]

- 4. 6 Chloro 2 Amino Phenol 4 Sulphonic Acid Supplier, Exporter from Mumbai [hrameshkumar.com]

- 5. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]

- 6. 2-Amino-4-chlorophenol-6-sulfonic acid | 88-23-3 [chemicalbook.com]

- 7. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Solubility Profile of 6-Chloro-2-aminophenol-4-sulfonic acid in Organic Solvents: A Methodological & Predictive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-aminophenol-4-sulfonic acid (CAS No. 5857-94-3) is a pivotal intermediate in the synthesis of specialized chemical entities, including quinoline sulfonamides and various dyestuffs.[1][2][3] Its utility in drug discovery and materials science is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide addresses the critical knowledge gap regarding the quantitative solubility of this compound in organic solvents. Due to a lack of published quantitative data, this document provides a comprehensive framework for researchers to determine solubility experimentally. It synthesizes information on the compound's physicochemical properties to offer a predictive solubility analysis, details a robust experimental protocol based on the gold-standard shake-flask method, and explains the underlying principles that dictate its solvation behavior.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development.[4][5] For 6-Chloro-2-aminophenol-4-sulfonic acid, understanding its behavior in various organic media is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Selecting an appropriate solvent in which the compound is sufficiently soluble is the first step.

-

Purification and Crystallization: Processes such as recrystallization are dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In drug development, the ability to dissolve the compound in a suitable solvent is essential for creating liquid formulations or for processing into solid dosage forms.

-

Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase or a compatible solvent for accurate quantification.

This guide directly addresses the challenges faced by researchers due to the absence of readily available, quantitative solubility data for 6-Chloro-2-aminophenol-4-sulfonic acid.

Physicochemical Properties & Predicted Solubility

The molecular structure of 6-Chloro-2-aminophenol-4-sulfonic acid dictates its physical and chemical properties, which in turn govern its solubility.

Key Physicochemical Identifiers:

-

Structure: The molecule contains a benzene ring substituted with a chloro group, an amino group, a hydroxyl (phenol) group, and a sulfonic acid group.

-

Polarity: The presence of multiple polar functional groups (amino, hydroxyl, and especially the highly polar sulfonic acid group) makes this a very polar molecule. This is quantitatively supported by a predicted octanol-water partition coefficient (log P) in the range of -2.478 to -1.0, indicating significant hydrophilicity.[6]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this highly polar compound.[7] The strong hydrogen bonding capabilities from the -OH, -NH₂, and -SO₃H groups will dominate its interactions with solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the multiple polar functional groups of the analyte. A supplier datasheet notes that the compound is "Soluble in water."[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can act as strong hydrogen bond acceptors, which will facilitate the dissolution of the compound. DMSO is often used to dissolve compounds for in vitro screening.[4][5] |

| Polar Aprotic (Lower Polarity) | Acetone, Acetonitrile | Moderate to Low | While polar, these solvents have weaker hydrogen bonding capabilities compared to DMSO or protic solvents, which will likely limit their capacity to dissolve the highly polar sulfonic acid. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The large mismatch in polarity between the solute and these solvents will result in very weak solute-solvent interactions, leading to negligible solubility. |

This table presents predicted qualitative solubility. Experimental verification is required.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[9][10][11] This procedure ensures that the solution has reached equilibrium with the solid phase, providing a true measure of saturation. The following protocol is a comprehensive guide for researchers.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

6-Chloro-2-aminophenol-4-sulfonic acid (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable glass containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-Chloro-2-aminophenol-4-sulfonic acid to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is to add ~10-20 mg of solid to 2-5 mL of the solvent.

-

Precisely add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for thermodynamic solubility.[10] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the solvent (e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

The concentration of the dissolved compound in the clear filtrate is now determined. This may require dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Method A: UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of known concentrations of the compound in the solvent.

-

Determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of the standard solutions and the filtered sample solution at λ_max.

-

Create a calibration curve (Absorbance vs. Concentration) from the standards.

-

Use the absorbance of the sample and the calibration curve to determine its concentration.

-

-

Method B: High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method (column, mobile phase, flow rate, detector) that can separate and quantify the compound.

-

Prepare and run a series of standard solutions to create a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample solution and determine its concentration from the calibration curve. HPLC is preferred for its higher specificity and accuracy.[12]

-

-

-

Calculation:

-

Calculate the solubility using the determined concentration, accounting for any dilutions made.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 6-Chloro-2-aminophenol-4-sulfonic acid is not a static value but is influenced by several interdependent factors. Understanding these allows for the rational selection of solvents and conditions.

Sources

- 1. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID | 5857-94-3 [chemicalbook.com]

- 2. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID CAS#: 5857-94-3 [m.chemicalbook.com]

- 3. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID - Safety Data Sheet [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. ccount-chem.com [ccount-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. In the interest of scientific rigor and transparency, where direct experimental data for the target compound is not publicly available, this document leverages experimental data from its close structural isomer, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, to provide well-founded predictions and a framework for its characterization.

I. Introduction and Physicochemical Properties

This compound (CAS 5857-94-3) is a substituted aromatic sulfonic acid.[1] Its structure, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzenesulfonic acid backbone, makes it a molecule of interest in various chemical syntheses, particularly as an intermediate in the production of azo dyes.[2] Understanding its spectral signature is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₄S | PubChem[1] |

| Molecular Weight | 223.63 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5857-94-3 | PubChem[1] |

| Predicted pKa | -1.16 ± 0.50 | ChemicalBook[2] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

II. Molecular Structure and Spectroscopic Rationale

The spatial arrangement of the functional groups on the benzene ring dictates the expected spectroscopic data. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing and inductive effects of the sulfonic acid (-SO₃H) group and the chlorine (-Cl) atom, create a unique electronic environment for each proton and carbon atom.

Caption: 2D structure of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for this compound, we will first examine the experimental data for its isomer, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3) , and then provide a detailed prediction for our target molecule.

Reference Compound: Experimental Data for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

The experimental spectra for this isomer are available on SpectraBase, as referenced in the PubChem database.[3]

¹H NMR Spectrum (Predicted Chemical Shifts in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~7.5 | d | ~2.5 Hz |

| H-6 | ~7.2 | d | ~2.5 Hz |

| -NH₂ | Broad singlet | - | - |

| -OH | Broad singlet | - | - |

| -SO₃H | Broad singlet | - | - |

¹³C NMR Spectrum (Predicted Chemical Shifts in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-SO₃H) | ~138 |

| C-2 (C-OH) | ~148 |

| C-3 (C-NH₂) | ~140 |

| C-4 (C-H) | ~120 |

| C-5 (C-Cl) | ~125 |

| C-6 (C-H) | ~118 |

Target Compound: Predicted Spectra for this compound

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

The two aromatic protons in this compound are in a meta relationship to each other, which will result in a small coupling constant.

-

Aromatic Protons: We expect two distinct signals in the aromatic region. The proton at position 2 will be deshielded by the adjacent sulfonic acid group, while the proton at position 6 will be influenced by the adjacent amino group. This would likely result in two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

-

Exchangeable Protons: The protons of the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| H-2 | 7.6 - 7.8 | d | ~2.5 Hz | Downfield shift due to the deshielding effect of the adjacent -SO₃H group. |

| H-6 | 7.0 - 7.2 | d | ~2.5 Hz | Upfield shift relative to H-2 due to the electron-donating amino group. |

| -NH₂ | 4.5 - 5.5 | br s | - | Exchangeable proton. |

| -OH | 9.0 - 10.0 | br s | - | Exchangeable proton, likely hydrogen-bonded. |

| -SO₃H | 11.0 - 13.0 | br s | - | Highly acidic, exchangeable proton. |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)

The chemical shifts of the carbon atoms are influenced by the nature of the directly attached and neighboring substituents.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-SO₃H) | 135 - 140 | Attached to the electron-withdrawing sulfonic acid group. |

| C-2 (C-H) | 122 - 126 | Aromatic CH carbon. |

| C-3 (C-NH₂) | 142 - 147 | Attached to the electron-donating amino group. |

| C-4 (C-OH) | 148 - 153 | Attached to the electron-donating hydroxyl group. |

| C-5 (C-Cl) | 118 - 123 | Attached to the electronegative chlorine atom. |

| C-6 (C-H) | 115 - 120 | Aromatic CH carbon, shielded by the adjacent amino group. |

IV. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Reference Compound: Experimental Data for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

An experimental FTIR spectrum is available on SpectraBase, which would show characteristic peaks for O-H, N-H, S=O, and C=C aromatic stretches.[3]

Target Compound: Predicted IR Spectrum for this compound

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3300 | -OH and -NH₂ | O-H and N-H stretching |

| 3100 - 3000 | Aromatic C-H | C-H stretching |

| 1620 - 1580 | Aromatic Ring | C=C stretching |

| 1550 - 1450 | Aromatic Ring | C=C stretching |

| 1250 - 1150 | Sulfonic Acid | Asymmetric S=O stretching |

| 1080 - 1020 | Sulfonic Acid | Symmetric S=O stretching |

| 800 - 700 | C-Cl | C-Cl stretching |

V. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 223 (for ³⁵Cl) and m/z = 225 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₆H₆ClNO₄S.

-

Key Fragmentation: A primary fragmentation would be the loss of the sulfonic acid group (-SO₃H), leading to a significant fragment ion. Further fragmentation of the aromatic ring would also be observed.

Caption: Predicted primary fragmentation in Mass Spectrometry.

VI. Experimental Protocols

The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to the proton spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

2. IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment before running the sample.

-

3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Introduction: Introduce the sample into the mass spectrometer, either directly via a solids probe or dissolved in a suitable solvent for ESI.

-

Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For ESI, both positive and negative ion modes should be tested.

-

VII. Conclusion

VIII. References

-

PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Molecular weight and formula of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

An In-Depth Technical Guide to 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid (CAS: 5857-94-3)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 5857-94-3), a specialized aromatic compound of significant interest in synthetic chemistry. With a molecular formula of C₆H₆ClNO₄S and a molecular weight of approximately 223.64 g/mol , this molecule is characterized by a benzene ring substituted with amino, chloro, hydroxyl, and sulfonic acid functional groups.[1][2][3][4] These groups impart a unique combination of reactivity and solubility, making it a valuable intermediate, particularly in the dye manufacturing industry.[2] Its primary utility lies in its role as a diazo component for producing various azo dyes.[2] This document details its chemical identity, physicochemical properties, core applications with mechanistic insights, a plausible synthetic pathway, and essential safety and handling protocols, targeting researchers and professionals in chemical and drug development.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application. This section outlines the formal nomenclature, structural representation, and key identifiers for this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound[3]

-

Common Synonyms: 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid, Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-[1][2]

Molecular Formula and Structure

The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity. The sulfonic acid group is a strong electron-withdrawing group and significantly increases water solubility, while the amino group is the primary site for diazotization, and the phenolic hydroxyl and chloro groups modulate the electronic properties of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The functional utility of a chemical is dictated by its physical and chemical properties. The data below, compiled from multiple chemical databases, provides key descriptors for this compound.

| Property | Value | Source |

| Molecular Weight | 223.64 g/mol | [4] |

| Exact Mass | 222.9706065 Da | [1][3] |

| Appearance | Light brown to brown powder | [5] |

| Melting Point | Decomposes above 330°C | [5] |

| Solubility | Freely soluble in water | [5] |

| Hydrogen Bond Donors | 3 | [1][3] |

| Hydrogen Bond Acceptors | 5 | [1][3] |

| Topological Polar Surface Area | 109 Ų | [3] |

| Rotatable Bond Count | 1 | [1][3] |

| XLogP3 | 0.4 | [1][3] |

| pKa (Predicted) | -1.16 ± 0.50 | [1] |

The high number of hydrogen bond donors and acceptors, combined with a large topological polar surface area (TPSA), explains the compound's high solubility in water, a crucial property for its use in aqueous reaction media for dye synthesis.[1][3][5] The low XLogP3 value further confirms its hydrophilic nature.[1][3]

Core Applications and Mechanism of Utility

The specific arrangement of functional groups makes this molecule a highly valuable and versatile intermediate rather than an end-product. Its primary application is in the synthesis of more complex molecules.

Role as a Diazo Component in Azo Dye Synthesis

The most prominent application of this compound is as a precursor, or "diazo component," in the production of azo dyes.[2] This process is a cornerstone of the dye industry and involves two main steps:

-

Diazotization: The primary aromatic amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like HCl. The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: The electrophilic diazonium salt readily attacks an electron-rich coupling component (typically a phenol, naphthol, or aromatic amine). This electrophilic aromatic substitution reaction forms a stable azo bond (-N=N-), which is a chromophore that imparts color to the final dye molecule.

This compound serves as the diazo component in the synthesis of dyes such as C.I. Reactive Violet 1 and C.I. Direct Violet 53.[2]

Caption: General workflow for Azo Dye synthesis using a diazo component.

Intermediate in Organic Synthesis

Beyond dyes, this compound is a useful building block in broader organic synthesis. It has been identified as a reagent in the synthesis of quinoline sulfonamides.[1] This application highlights its potential utility for creating scaffolds relevant to medicinal chemistry, as the quinoline and sulfonamide moieties are prevalent in many pharmacologically active agents.

Illustrative Synthetic Pathway

While commercial production methods are often proprietary, a plausible synthetic route can be derived from established principles of electrophilic aromatic substitution. A logical approach would involve the sulfonation of a pre-functionalized benzene ring, such as 2-amino-4-chlorophenol.

Proposed Key Step: Sulfonation

The sulfonation of 2-amino-4-chlorophenol with a strong sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) would introduce the -SO₃H group onto the ring. The directing effects of the existing substituents (-OH, -NH₂, -Cl) guide the position of the incoming sulfonic acid group. The strongly activating ortho-, para-directing -OH and -NH₂ groups would direct the substitution to the positions ortho and para to them. The final substitution pattern results from the interplay of these directing effects.

Caption: Plausible synthetic workflow via sulfonation of a precursor.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety when working with this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Hazard: H319 - Causes serious eye irritation.[3]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear suitable chemically resistant gloves.[5]

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

Storage and Stability Guidelines

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5]

-

Container: Keep the container tightly closed and clearly labeled.[5]

-

Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.[5]

-

Stability: The material may be sensitive to prolonged exposure to air and/or light.[6]

Conclusion

This compound is a specialized chemical intermediate with significant value in the synthetic chemistry landscape, particularly for the dye industry. Its unique polysubstituted structure, featuring a reactive amino group for diazotization and a solubilizing sulfonic acid group, makes it an effective and reliable building block. A thorough understanding of its physicochemical properties, reaction mechanisms, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and industrial applications.

References

-

LookChem. This compound. [Link]

-

WorldOfDyes. This compound. [Link]

-

PubChem. This compound | C6H6ClNO4S | CID 22133. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]

-

PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [dyestuffintermediates.com]

- 3. This compound | C6H6ClNO4S | CID 22133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. ccount-chem.com [ccount-chem.com]

- 6. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of Deazaadenosine Analogs: A Technical Guide for Drug Discovery Professionals

Executive Summary: This guide provides an in-depth technical overview of 7-deaza-2'-deoxyadenosine and its derivatives, a class of nucleoside analogs with significant potential in drug development. We will delve into the chemical synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their roles as antiviral and anticancer agents. This document also offers detailed experimental protocols and explores the modulation of key signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their work in this promising area of medicinal chemistry.

A Note on Chemical Identification: Initial inquiries regarding CAS number 5857-94-3 have revealed its association with 6-Chloro-2-aminophenol-4-sulfonic acid [1][2][3][4][5]. This compound is primarily utilized as an intermediate in the synthesis of dyes and has limited direct applications in drug discovery[2]. Given the focus of this guide on therapeutic development and the likely interests of the intended audience, we will pivot to a structurally related but pharmacologically more relevant class of compounds: deazaadenosine derivatives . Specifically, this guide will focus on the foundational molecule 7-deaza-2'-deoxyadenosine (CAS 60129-59-1) and its analogs, which are of significant interest in the fields of virology and oncology.

Introduction to 7-Deazaadenosine Analogs

7-Deazaadenosine analogs are a class of purine nucleoside derivatives where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties, stability, and its ability to interact with biological targets[6][7]. The 7-deaza modification prevents the formation of Hoogsteen base pairs, which can be advantageous in certain therapeutic and diagnostic applications, such as the sequencing of GC-rich DNA regions[8][9]. Furthermore, the carbon at the 7-position provides a versatile handle for chemical modifications, allowing for the synthesis of a diverse library of compounds with a wide range of biological activities[10].

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 7-deaza-2'-deoxyadenosine is fundamental for its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 4-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | [5] |

| Synonyms | Deoxytubercidin, 7-Deaza-dA, 2'-Deoxy-7-carbaadenosine | [5] |

| CAS Number | 60129-59-1 | [5] |

| Molecular Formula | C₁₁H₁₄N₄O₃ | [5] |

| Molecular Weight | 250.25 g/mol | [5] |

| Melting Point | >217°C (decomposes) | ChemicalBook |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated, Sonicated) | ChemicalBook |

| Appearance | White to Pale Yellow Solid | ChemicalBook |

Synthesis of 7-Deaza-2'-deoxyadenosine and Derivatives

The synthesis of 7-deaza-2'-deoxyadenosine and its derivatives is a multi-step process that often involves the stereospecific glycosylation of a 7-deazapurine base with a protected deoxyribose sugar. Subsequent modifications at the 7-position are commonly achieved through palladium-catalyzed cross-coupling reactions.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for producing 7-substituted-7-deaza-2'-deoxyadenosine analogs.

Caption: Generalized synthetic route for 7-substituted-7-deaza-2'-deoxyadenosine analogs.

Step-by-Step Synthesis Protocol for a 7-Substituted Analog

This protocol outlines the key steps for synthesizing a 7-substituted-7-deaza-2'-deoxyadenosine derivative, based on established methodologies[11][12].

-

Glycosylation:

-

The sodium salt of a suitable 7-deazapurine is prepared by treatment with a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (CH₃CN).

-

A protected 2-deoxyribose derivative, for instance, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, is added to the reaction mixture.

-

The reaction proceeds at room temperature to yield the protected 7-deaza-2'-deoxyadenosine nucleoside. The use of the sodium salt of the base is crucial for achieving high stereospecificity.

-

-

Halogenation:

-

To introduce a reactive handle at the 7-position, the protected nucleoside is halogenated.

-

N-Iodosuccinimide (NIS) in a solvent like N,N-dimethylformamide (DMF) is a common reagent for this iodination step, which proceeds over several days at room temperature.

-

-

Palladium-Catalyzed Cross-Coupling:

-

The resulting 7-iodo-7-deaza-2'-deoxyadenosine is a versatile intermediate for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki reactions.

-

For example, a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) introduces an alkynyl group at the 7-position.

-

-

Deprotection:

-

The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed.

-

This is typically achieved by treatment with a base, such as ammonia in methanol (NH₃/MeOH), at an elevated temperature.

-

-

Purification:

-

The final product is purified using standard chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to yield the desired 7-substituted-7-deaza-2'-deoxyadenosine analog.

-

Applications in Drug Development

The unique structural and electronic properties of 7-deazaadenosine analogs make them valuable scaffolds in drug discovery, particularly in the development of antiviral and anticancer agents.

Antiviral Activity

Derivatives of 7-deazaadenosine have demonstrated potent antiviral activity against a range of viruses by targeting viral polymerases.

-

Hepatitis C Virus (HCV): 7-Deaza-2'-C-methyl-adenosine has been shown to be a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp)[1][2]. The triphosphate form of this analog acts as a chain terminator during viral RNA synthesis. The 7-deaza modification enhances the inhibitory potency compared to its adenosine counterpart[1][2].

-

Dengue Virus (DENV): Several 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity. The most potent of these compounds inhibit DENV replication by targeting conserved elements essential for the viral life cycle[13].

-

Orthopoxviruses: 7-Deazaneplanocin A, a carbocyclic analog of 7-deazaadenosine, exhibits significant antiviral activity against vaccinia and cowpox viruses[14]. Its proposed mechanism involves the inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme crucial for viral mRNA cap methylation[14].

Anticancer Activity

The 7-deazaadenosine scaffold has been extensively explored for the development of anticancer agents, primarily as kinase inhibitors.

-

Multi-Kinase Inhibition: By functionalizing the 7-position to occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases, researchers have developed potent multi-kinase inhibitors[10][15]. These compounds can target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as those mediated by VEGFR, EGFR, and HER2[15].

-

Induction of Apoptosis: Certain 7-deazapurine derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle[15].

The following table summarizes the anticancer activity of a representative 7-deazapurine-isatin hybrid compound.

| Cancer Cell Line | IC₅₀ (µM) of Compound 5 | IC₅₀ (µM) of Doxorubicin (Reference) |

| MCF-7 (Breast) | 0.05 ± 0.01 | 0.45 ± 0.03 |

| A549 (Lung) | 0.49 ± 0.04 | 0.53 ± 0.04 |

| HCT-116 (Colon) | 0.09 ± 0.01 | 0.31 ± 0.02 |

| HepG2 (Liver) | 0.11 ± 0.01 | 0.39 ± 0.03 |

| Data adapted from Al-Issa (2023)[15]. |

Modulation of Cellular Signaling Pathways

7-Deazaadenosine-based kinase inhibitors exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibitor-Mediated Signal Transduction Blockade

Many 7-deazaadenosine derivatives function as ATP-competitive kinase inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signal transduction. The diagram below illustrates the inhibition of the canonical RAS-RAF-MEK-ERK pathway by a receptor tyrosine kinase (RTK) inhibitor.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a 7-deazaadenosine-based RTK inhibitor.

By blocking the kinase activity of RTKs, these inhibitors prevent the activation of downstream signaling cascades, leading to decreased cell proliferation and the induction of apoptosis[16].

Experimental Protocols

The following protocols provide standardized methods for evaluating the cytotoxic effects of novel 7-deazaadenosine derivatives and for their incorporation into oligonucleotides.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 7-deazaadenosine analog in the appropriate vehicle (e.g., DMSO).

-

Add the diluted compounds to the wells, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Incorporation into Oligonucleotides for PCR

7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is often used to overcome challenges in the PCR amplification of GC-rich DNA sequences.

-

Reaction Setup:

-

Prepare a PCR master mix containing a thermostable DNA polymerase, PCR buffer, MgCl₂, dATP, dCTP, dTTP, and a mixture of dGTP and 7-deaza-dGTP. A typical ratio is 3:1 (dGTP:7-deaza-dGTP).

-

Add the DNA template and specific primers to the master mix.

-

-

Thermal Cycling:

-

Perform an initial denaturation step (e.g., 95°C for 5 minutes).

-

Cycle through denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-65°C for 30 seconds), and extension (e.g., 72°C for 1 minute/kb) for 30-35 cycles.

-

Perform a final extension step (e.g., 72°C for 10 minutes).

-

-

Analysis:

Conclusion

7-Deazaadenosine and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their unique chemical properties allow for the generation of diverse molecular libraries with potent biological activities. As our understanding of the cellular pathways they modulate continues to grow, so too will their potential for translation into novel therapeutics for a range of diseases, from viral infections to cancer. This guide provides a foundational resource for researchers to explore and harness the potential of this important class of nucleoside analogs.

References

-

Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR. (URL: [Link])

-

Synthesis of 7-substituted-7-deaza-2 0 -deoxyadenosine analogs. (URL: [Link])

-

Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Institutes of Health. (URL: [Link])

-

A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed. (URL: [Link])

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. National Institutes of Health. (URL: [Link])

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. (URL: [Link])

-

Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). National Institutes of Health. (URL: [Link])

-

6-Chloro-2-aminophenol-4-sulfonic acid. India Fine Chemicals. (URL: [Link])

-

7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis. (URL: [Link])

-

7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Bio-Synthesis Inc. (URL: [Link])

-

5857-94-3 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. ChemSigma. (URL: [Link])

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. National Institutes of Health. (URL: [Link])

-

Cell Viability Assays. NCBI Bookshelf. (URL: [Link])

-

Cell Viability Assays. MesGen Biotech. (URL: [Link])

-

7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research. (URL: [Link])

-

7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. National Institutes of Health. (URL: [Link])

-

Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. PubMed. (URL: [Link])

-

6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. IndiaMART. (URL: [Link])

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. (URL: [Link])

-

Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation. PubMed Central. (URL: [Link])

Sources

- 1. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-AAD/CFSE Cell-Mediated Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. 7-DEAZA-2'-DEOXYADENOSINE | 60129-59-1 [chemicalbook.com]

- 6. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 9. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Air and Light Sensitivity of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, with a specific focus on its sensitivity to atmospheric oxygen and light. Understanding these degradation pathways is critical for the proper handling, storage, and formulation of this compound in research and pharmaceutical development. This document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for assessing and mitigating stability issues.

Introduction: The Chemical Identity and Importance of this compound

This compound is a substituted aromatic organic compound with the molecular formula C₆H₆ClNO₄S.[1][2][3] Its structure, featuring an aminophenol core with chloro and sulfonic acid substituents, makes it a versatile intermediate in the synthesis of various dyes and potentially in the development of pharmaceutical agents.[4] The reactivity of the amino and hydroxyl groups on the benzene ring, however, also renders the molecule susceptible to degradation, particularly through oxidation and photodegradation.

This guide will delve into the mechanistic underpinnings of this instability, provide actionable protocols for its characterization, and suggest best practices for maintaining the compound's integrity.

Mechanistic Insights into Degradation Pathways

The stability of this compound is primarily challenged by two environmental factors: atmospheric oxygen (air) and light. The presence of both electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (chloro) on the benzene ring influences its reactivity.

Oxidative Degradation (Air Sensitivity)

Prolonged exposure to air can lead to the oxidation of this compound.[2][5] The aminophenol moiety is particularly susceptible to oxidation. The general mechanism for the oxidation of aminophenols involves the formation of highly reactive quinoneimine intermediates.[6] These intermediates can then undergo further reactions, such as hydrolysis or polymerization, leading to a complex mixture of colored degradation products.[7]

The initial step is the oxidation of the aminophenol to a quinoneimine. This can be initiated by atmospheric oxygen, potentially catalyzed by trace metal ions. The resulting quinoneimine is an electrophilic species that can react with other nucleophiles present, including unreacted parent compound. This can lead to the formation of dimers and higher-order oligomers, which are often highly colored. Further oxidation and ring-opening can also occur, leading to smaller, aliphatic fragments.

Diagram: Proposed Oxidative Degradation Pathway

Caption: Proposed pathway for the oxidative degradation of this compound.

Photodegradation (Light Sensitivity)

Photodegradation can proceed through several mechanisms, including:

-

Direct Photolysis: The molecule directly absorbs a photon, leading to an excited state that can then undergo bond cleavage or rearrangement.

-

Photosensitized Degradation: An excipient or impurity in a formulation absorbs light and transfers the energy to the target molecule, initiating its degradation.

-

Photo-oxidation: Light can accelerate the oxidative degradation processes described in the previous section.

The degradation products of photolysis can be diverse and may differ from those of simple oxidation.

Experimental Protocols for Stability Assessment

To quantitatively assess the air and light sensitivity of this compound, a systematic approach involving forced degradation studies is recommended. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.[8][11]

Objective: To generate degradation products and determine the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Oxidative Stress:

-

Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Bubble air or oxygen through the solution.

-

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Photolytic Stress:

-

Expose the solution in a chemically inert, transparent container to a light source that provides both UV and visible output, as specified in the ICH Q1B guidelines.[12][13][14][15][16]

-

A common approach is to expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][16]

-

A dark control sample should be stored under the same conditions but protected from light to differentiate between photolytic and thermal degradation.

-

-

-

Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram: Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[17]

Key Steps in Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.

-

Mobile Phase Optimization:

-

A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the acidic sulfonic acid group and the basic amino group.

-

A gradient elution may be necessary to separate the parent compound from a complex mixture of degradation products.

-

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Table 1: Example HPLC Parameters for Analysis of a Related Compound

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in water | Provides acidic pH to suppress ionization of sulfonic acid. |

| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |

| Gradient | 5% to 95% B over 30 minutes | To elute a wide range of polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | PDA at 254 nm | Wavelength at which many aromatic compounds absorb. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Note: This is a starting point and would need to be optimized for this compound and its specific degradation products.

Handling and Storage Recommendations

Based on the known sensitivity of this compound to air and light, the following handling and storage procedures are recommended to maintain its purity and stability:

-

Storage:

-

Store in a tightly sealed, opaque container to protect from light and air.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Store in a cool, dry place.

-

-

Handling:

-

Minimize exposure to ambient light and air during weighing and solution preparation.

-

Use freshly prepared solutions for experiments whenever possible.

-

If solutions are to be stored, they should be protected from light and refrigerated.

-

Conclusion

This compound is a compound with significant potential, but its utility is contingent on a thorough understanding and management of its inherent instability. The susceptibility to oxidative and photolytic degradation necessitates careful handling, storage, and the use of validated stability-indicating analytical methods. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound throughout its lifecycle.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-